3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound with the CAS Number: 1198569-35-5 . It has a molecular weight of 214.02 and its IUPAC name is 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one .
Synthesis Analysis
A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis
The molecular structure of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is characterized by an “amino–nitro–amino” arrangement . This arrangement is similar to that of TATB .Chemical Reactions Analysis
The chemical reactions involving 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one include the Suzuki–Miyaura cross-coupling reaction . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds .Physical And Chemical Properties Analysis
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a solid at room temperature . It exhibits excellent thermal stability with a thermal decomposition temperature (TD) of 325 °C .Scientific Research Applications
Application 1: BTK Inhibitors for Mantle Cell Lymphoma Treatment
- Summary of Application : The compound is used in the design and synthesis of novel pyrazolopyrimidine-based derivatives as reversible Bruton’s tyrosine kinase (BTK) inhibitors. These inhibitors have shown potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines .
- Methods of Application : The pyrazolopyrimidine-based BTK inhibitors were evaluated in MCL cell lines. The target compounds demonstrated significant improvement in antiproliferative activity compared to the lead compound .
- Results or Outcomes : Compounds 13c, 13g, 13h, 13l, 13n, and 13o demonstrated effective antiproliferative activity in MCL cells lines with single-digit micromolar potency. Furthermore, compound 13l specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner .
Application 2: Synthesis of C-3 Aminated Pyrazolo[1,5-a]pyrimidines
- Summary of Application : An efficient method for preparing C-3 aminated pyrazolo[1,5-a]pyrimidines was developed .
- Methods of Application : The method consisted of treating 3-bromopyrazolo[1,5-a]pyrimidine with a wide range of 1° or 2° alkylamines with CuI (20 mol%), L-proline (40 mol%), and Et3N (2 equiv) in DMSO under microwave heating conditions (130 °C, 4 hours) .
- Results or Outcomes : The reaction resulted in the successful synthesis of C-3 aminated pyrazolo[1,5-a]pyrimidines .
Safety And Hazards
Future Directions
The future directions for the research and application of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one could involve its use in the synthesis of biologically active molecules and natural products . The Suzuki–Miyaura cross-coupling reaction, in particular, represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification such as a vinyl, aryl or heteroaryl moiety .
properties
IUPAC Name |
3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAOMHWFUFZVNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670667 |
Source
|
Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | |
CAS RN |
1198569-35-5 |
Source
|
Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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